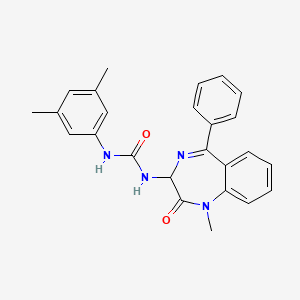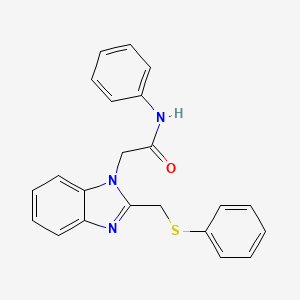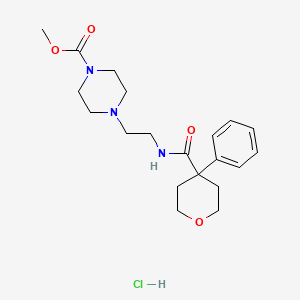
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a chemical substance with the CAS number 1048916-11-512. It has the molecular formula C25H24N4O22.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H24N4O22. However, the detailed structural analysis is not available in the sources I found.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 412.4932. Other physical and chemical properties are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Crystal Forms and Solubility
- Crystal Forms and Solubility Improvements : Different crystal forms of the compound, including alpha- and beta-forms, have been investigated for their solubility and dissolution properties. Enhancing its bioavailability through methods like solid dispersion and wet grinding has been explored (Yano et al., 1996).
Pharmacological Profiles
- Gastrin/CCK-B Receptor Antagonism : The compound has been studied as a potent and selective antagonist of gastrin/CCK-B receptors. This includes investigations into its effects on gastric acid secretion and utility in treating gastro-oesophagal reflux disease (Semple et al., 1997).
In Vitro and In Vivo Studies
- Evaluation in Cellular and Animal Models : The compound's effects have been tested in in vitro cell lines and in vivo animal models to understand its pharmacological profile, especially concerning its receptor antagonist activity and potential for treating related disorders (Nishida et al., 1994).
Radiolabeled Compound Studies
- Development of Radiolabeled Analogues : Radiolabeled versions of the compound have been developed to study receptor binding, which could be instrumental in tumor targeting and understanding receptor dynamics (Akgün et al., 2009).
Solid Dispersion and Colloidal Particle Formation
- Stability and Absorption of Colloidal Particles : Research has been conducted on the stability and absorption properties of colloidal particles formed from the compound's solid dispersion systems. This includes studying the properties of these particles in aqueous environments and their potential pharmaceutical applications (Yano et al., 1996).
Synthesis and Chemical Characterization
- Synthesis and Structural Studies : Various synthesis methods and structural characterizations of related compounds have been explored. This includes understanding the molecular structure and its impact on chemical properties (Jean-Claude & Just, 1991).
Functional Evaluations
- Functional Evaluation of Antagonist Activity : Detailed functional evaluations of the compound's antagonistic activities have been performed to understand its binding affinities and effects on cellular processes (Dunlop et al., 1997).
Antioxidant Activity Studies
- Investigation of Antioxidant Activity : Research has been conducted to evaluate the antioxidant activities of derivatives of the compound, showcasing its potential in various therapeutic applications (George et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXCHBHENUGEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)




![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)
